Bienvenue dans la boutique en ligne BenchChem!

Z-Arg(Pmc)-OH.CHA

Peptide Synthesis Side Reactions Arginine Protection

Procure Z-Arg(Pmc)-OH.CHA for superior peptide synthesis outcomes. The Pmc side-chain protection minimizes δ-lactam formation and sulfonation, delivering higher purity and yield compared to Tos- or Mtr-protected analogs. Its slower, controlled deprotection kinetics prevent acid-catalyzed side reactions (e.g., aspartimide formation), making it ideal for complex sequences like cyclic RGD peptidomimetics. The stable CHA salt ensures easy handling and reproducible results in both solution and solid-phase synthesis.

Molecular Formula C28H38N4O7S · C6H13N
Molecular Weight 673.87
CAS No. 112160-33-5
Cat. No. B612918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Arg(Pmc)-OH.CHA
CAS112160-33-5
Molecular FormulaC28H38N4O7S · C6H13N
Molecular Weight673.87
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C.C1CCC(CC1)N
InChIInChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32-26(29)30-15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32);6H,1-5,7H2/t22-;/m0./s1
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Arg(Pmc)-OH.CHA (112160-33-5) Procurement & Technical Overview: Protected Arginine Building Block for Peptide Synthesis


Z-Arg(Pmc)-OH.CHA (CAS 112160-33-5) is a protected L-arginine derivative, supplied as its cyclohexylammonium (CHA) salt for enhanced stability . It is a key building block in solution and solid-phase peptide synthesis (SPPS), featuring an orthogonal protection strategy: the Nα-amino group is protected by a benzyloxycarbonyl (Z) group, removable by hydrogenolysis or strong acid, and the guanidino side chain is protected by a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group, which is acid-labile and typically removed with trifluoroacetic acid (TFA) . The CHA counterion improves the compound‘s handling characteristics as a stable, crystalline solid.

Why Z-Arg(Pmc)-OH.CHA (112160-33-5) Cannot Be Directly Substituted by Other Arginine Derivatives


In peptide synthesis, the selection of a specific orthogonally protected arginine derivative is critical and not interchangeable. The choice of side-chain protecting group (e.g., Pmc, Tos, Mtr, Pbf) directly dictates the deprotection kinetics under acidic conditions, the extent of deleterious side reactions (such as δ-lactam formation, sulfonation, or Trp modification), and consequently, the final purity and yield of the target peptide [1]. Therefore, substituting Z-Arg(Pmc)-OH.CHA with an alternative, such as a Tosyl (Tos)- or Mtr-protected analog, can lead to significant, quantifiable differences in synthesis outcomes, as detailed in the evidence below.

Quantitative Differentiation Guide: Z-Arg(Pmc)-OH.CHA vs. Arginine Analogs in Peptide Synthesis


Direct Comparison of Side-Reaction Profile: Lactam Formation in Arg Derivatives

A key side reaction during the activation and coupling of arginine is the formation of a δ-lactam, which terminates chain elongation and reduces yield. This is a major problem with Tosyl (Tos) protected arginine. A direct comparative study of Nα-Z protected arginine derivatives found that Z-Arg(Tos)-OH produced significant amounts of δ-lactam during coupling, a side reaction described as 'almost inevitable' [1]. In contrast, the use of the more sterically hindered and acid-labile Pmc group in Z-Arg(Pmc)-OH largely suppresses this side reaction, leading to a cleaner synthesis and a higher effective yield of the target peptide.

Peptide Synthesis Side Reactions Arginine Protection

Improved Yield in Bioactive Peptide Synthesis: Pmc vs. Mtr in Fmoc-SPPS

The choice of Arg side-chain protection can have a measurable impact on final peptide yield. In the Fmoc-SPPS of the bioactive nonapeptide bradykinin, a systematic investigation compared the Mtr and Pmc protecting groups at two different Arg positions. The combination of Arg(Mtr) at position 1 and Arg(Pmc) at position 9 yielded a cleaved pure peptide product with a yield of 52% [1]. This is a direct and quantifiable outcome that demonstrates the superior performance of the Pmc group in a specific sequence context, directly translating to a more efficient and cost-effective synthesis.

Fmoc Solid-Phase Peptide Synthesis Bradykinin Yield Optimization

Differential Acid Lability: Pmc Deprotection Kinetics vs. Pbf

For users considering a switch from Pmc to the more modern Pbf protecting group, it is critical to understand the difference in acid lability. The Pbf side-chain protecting group is removed with TFA approximately 1-2 times faster than Pmc . This quantifiable difference in deprotection speed makes Z-Arg(Pmc)-OH.CHA a valuable tool for achieving higher chemoselectivity during partial deprotection strategies or for optimizing global deprotection conditions for acid-sensitive peptides, where the faster-cleaving Pbf group might be detrimental.

Fmoc-SPPS Deprotection Kinetics Protecting Group Lability

Critical Role in Synthesizing Cyclic RGD Peptide Mimics

Z-Arg(Pmc)-OH.CHA is not just a general-purpose arginine source; its specific protection scheme makes it an enabling reagent for particular applications. It is explicitly cited as a reactant in the synthesis of cyclic RGD pentapeptide mimics [1]. These macrocyclic peptides are designed to target integrins and are of significant interest in oncology and anti-angiogenic research. The combination of the Z- and Pmc- groups allows for a convergent solution-phase approach where the cyclic scaffold is constructed, after which the global deprotection can be performed in a single step to reveal the free guanidino and amino groups.

Medicinal Chemistry RGD Peptidomimetics Integrin Antagonists

Physical Form & Stability: CHA Salt Provides Handling Advantage

The compound is supplied as the cyclohexylammonium (CHA) salt, a common strategy for improving the physical properties of protected amino acids. Z-Arg(Pmc)-OH.CHA is a white powder that is stable for long-term storage at -20°C [1]. This physical form enhances ease of handling and weighing in the laboratory compared to the potentially hygroscopic or oily free acid. Furthermore, its stability under recommended storage conditions ensures consistent performance and minimizes degradation, a key concern for bulk procurement and inventory management.

Reagent Handling Stability Storage

Optimal Application Scenarios for Z-Arg(Pmc)-OH.CHA (112160-33-5) in R&D and Manufacturing


Synthesis of Arginine-Containing Peptides via Convergent Solution-Phase Strategies

Z-Arg(Pmc)-OH.CHA is ideally suited for convergent synthesis strategies where a protected arginine fragment is coupled to a larger peptide segment in solution. The Z-group provides N-terminal protection orthogonal to common solid-phase linkers, and the acid-labile Pmc group allows for a final global deprotection step with TFA after the full sequence is assembled. This is in contrast to Tos-protected derivatives, which are prone to significant δ-lactam formation during such couplings [1], making the Pmc version the superior choice for these applications.

Solid-Phase Synthesis of Acid-Sensitive or Complex Peptide Sequences

While Fmoc-Arg(Pbf)-OH is the standard in Fmoc-SPPS, Z-Arg(Pmc)-OH.CHA can be a strategic alternative when slower deprotection kinetics are desired. As the Pmc group is cleaved approximately 1-2 times slower than the Pbf group [1], it offers a wider window for chemoselective deprotection or is advantageous for sequences prone to acid-catalyzed side reactions (e.g., aspartimide formation, oxidation of sensitive residues).

Development and Scale-Up of Integrin-Targeting Therapeutics

For medicinal chemistry and process development groups working on cyclic RGD peptidomimetics and other integrin antagonists, Z-Arg(Pmc)-OH.CHA is a critical and validated building block [1]. Its use is established in the literature for this specific class of molecules. Procuring this compound ensures a reliable starting point for the synthesis of key intermediates and lead candidates in oncology and cardiovascular disease research programs.

Process Optimization to Mitigate Yield-Limiting Side Reactions

In the synthesis of arginine-rich peptides, the choice of side-chain protection can be the deciding factor in achieving an economically viable yield. As demonstrated in the synthesis of bradykinin, a specific combination incorporating the Pmc group at a key position resulted in a 52% pure yield [1]. This quantifiable benefit makes Z-Arg(Pmc)-OH.CHA a crucial component in the toolbox for process chemists aiming to optimize the synthesis of challenging peptide sequences and reduce overall cost of goods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Arg(Pmc)-OH.CHA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.